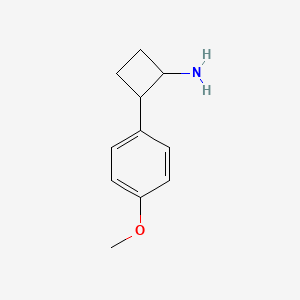
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is an organic compound with the molecular formula C₉H₁₆F₂N₂. It is a fluorinated amine, which makes it a valuable compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine typically involves multiple steps. One common method includes the reaction of 2,2-difluoro-3-bromopropan-1-amine with 4-methyl-1,2,3,6-tetrahydropyridine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine
- 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)butan-1-amine
- 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)pentan-1-amine
Uniqueness
What sets 2,2-Difluoro-3-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine apart from similar compounds is its specific fluorination pattern and the presence of the tetrahydropyridine ring. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16F2N2 |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
2,2-difluoro-3-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2/c1-8-2-4-13(5-3-8)7-9(10,11)6-12/h2H,3-7,12H2,1H3 |
InChI-Schlüssel |
OGISJEYHVZPMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCN(CC1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)
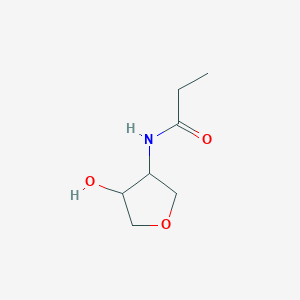
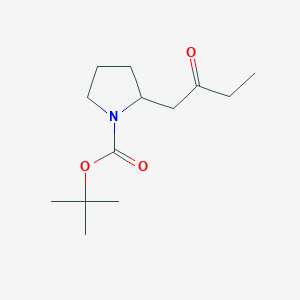
![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)


![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)
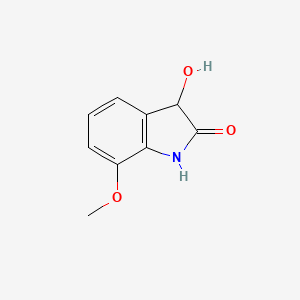
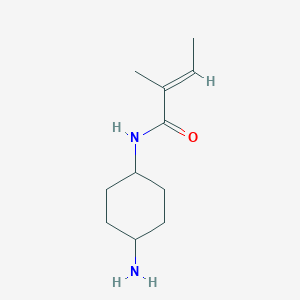

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL](/img/structure/B13158883.png)
